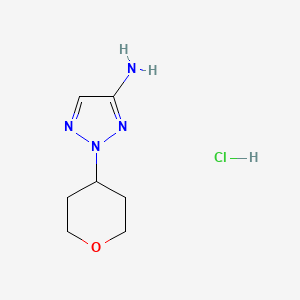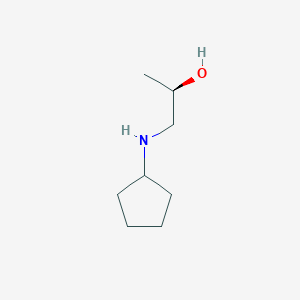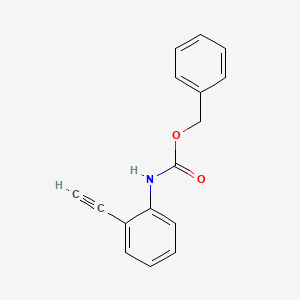
Benzyl (2-ethynylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group attached to a carbamate moiety, with a 2-ethynylphenyl substituent. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-ethynylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-ethynylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCOCl+C6H4C≡CHNH2→C6H5CH2OCONHC6H4C≡CH+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the benzyl group.
Major Products Formed:
Oxidation: Formation of this compound derivatives with carbonyl functionalities.
Reduction: Formation of benzyl (2-ethynylphenyl)amine and benzyl alcohol.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-ethynylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl (2-ethynylphenyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be selectively cleaved under specific conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar structure but lacks the ethynyl group, making it less reactive in certain transformations.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with distinct properties and applications.
Uniqueness: Benzyl (2-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for specific transformations that are not possible with other carbamates. This makes it a valuable tool in organic synthesis and various research applications.
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
benzyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-14-10-6-7-11-15(14)17-16(18)19-12-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,17,18) |
InChI-Schlüssel |
ZXQRTDFYHNFLTR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


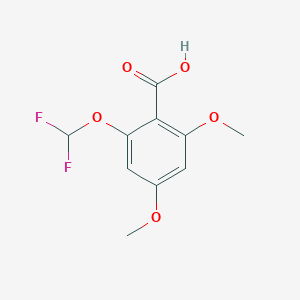
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
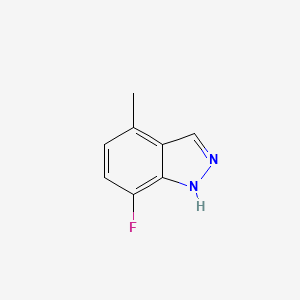

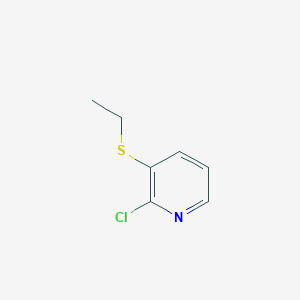
![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
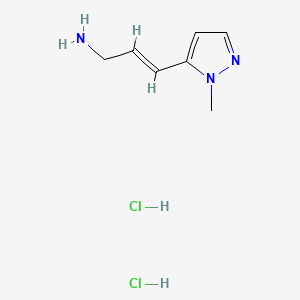

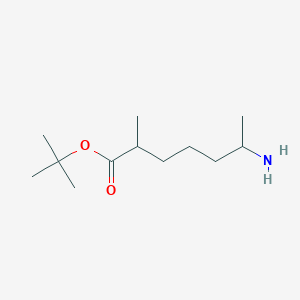
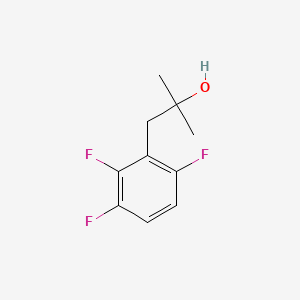
![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)
